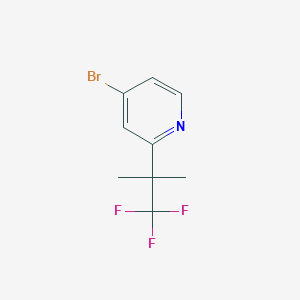
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
説明
“4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” is a chemical compound with the CAS Number: 1357476-67-5. It has a linear formula of C9H9BrF3N . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” is represented by the InChI Code: 1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it.
Physical And Chemical Properties Analysis
“4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” has a molecular weight of 268.074 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 209.3±40.0 °C at 760 mmHg . The compound’s flash point is 80.4±27.3 °C .
科学的研究の応用
Agrochemicals: Crop Protection
The compound is extensively used in the agrochemical industry, primarily for the protection of crops from pests. The introduction of Fluazifop-butyl, a derivative of trifluoromethylpyridine (TFMP), marked the beginning of the use of TFMP derivatives in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed . These compounds are particularly valued for their unique physicochemical properties conferred by the fluorine atom and the pyridine moiety, which contribute to their effectiveness in pest control.
Pharmaceuticals: Drug Development
In the pharmaceutical sector, TFMP derivatives have been incorporated into several market-approved drugs. Five pharmaceutical products containing the TFMP structure have been approved, and numerous candidates are undergoing clinical trials . The biological activities of these derivatives are attributed to the distinct characteristics of the fluorine atom and the pyridine ring, which are believed to enhance the therapeutic efficacy of the drugs.
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives have found applications in veterinary medicine. Two veterinary products featuring the TFMP moiety have received market approval . These products leverage the unique properties of TFMP to treat and prevent diseases in animals, showcasing the versatility of this compound across different domains of health science.
Functional Materials
The development of functional materials has benefited from the incorporation of fluorinated organic compounds, including TFMP derivatives. The unique properties of fluorine atoms have been exploited to enhance the physical properties of materials, leading to advancements in this field .
Synthesis of Organic Compounds
TFMP and its derivatives serve as key intermediates in the synthesis of various organic compounds. Their unique chemical properties facilitate the development of novel compounds with potential applications in diverse fields ranging from material science to biotechnology .
Biological Research
The structural motif of TFMP is of significant interest in biological research due to its influence on biological activities. Researchers study the interaction of TFMP derivatives with biological systems to understand their potential as therapeutic agents or biological probes .
Environmental Science
The impact of TFMP derivatives on the environment, particularly in terms of their biodegradability and toxicity, is an important area of study. Understanding these aspects is crucial for developing eco-friendly agrochemicals and assessing the environmental footprint of these compounds .
Chemical Property Analysis
TFMP derivatives are studied for their unique chemical properties, such as their vapor-phase reactions. These studies contribute to the broader understanding of fluorinated compounds and their behavior under various conditions .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNICQGPIHIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216220 | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357476-67-5 | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



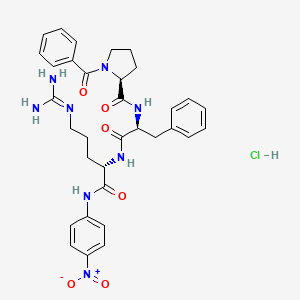

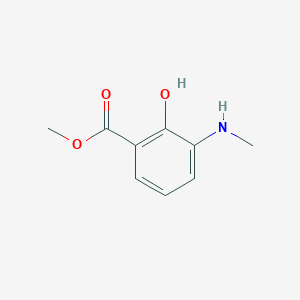
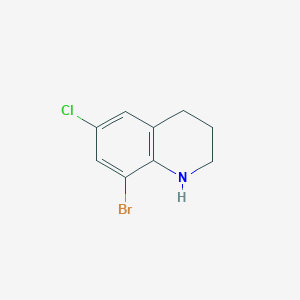
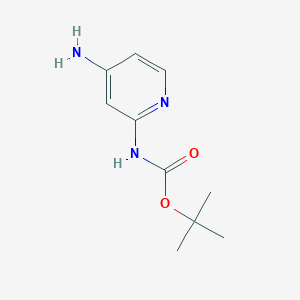
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
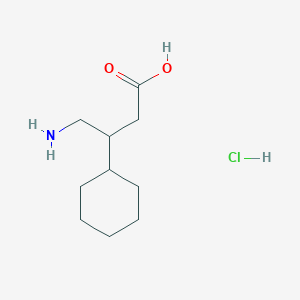

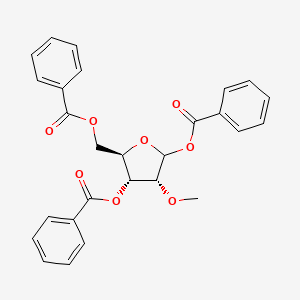
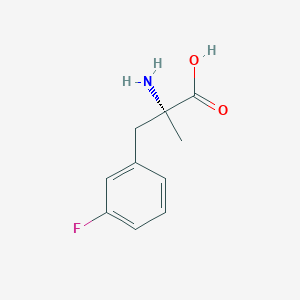

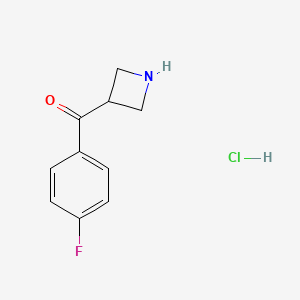
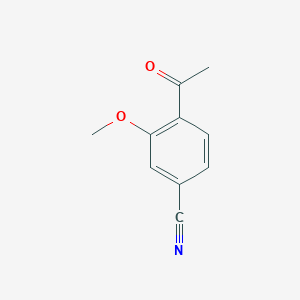
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)